2-Amino-3-(2-isopropyl-1h-imidazol-1-yl)propanamide

Description

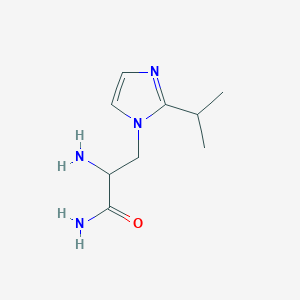

2-Amino-3-(2-isopropyl-1H-imidazol-1-yl)propanamide is a synthetic organic compound featuring a propanamide backbone substituted at the 3-position with a 2-isopropylimidazolyl group. Its molecular formula is C₉H₁₆N₄O, with a molar mass of 196.26 g/mol. This compound is of interest in medicinal chemistry due to the imidazole moiety’s prevalence in bioactive molecules, though its specific pharmacological applications remain under investigation.

Properties

Molecular Formula |

C9H16N4O |

|---|---|

Molecular Weight |

196.25 g/mol |

IUPAC Name |

2-amino-3-(2-propan-2-ylimidazol-1-yl)propanamide |

InChI |

InChI=1S/C9H16N4O/c1-6(2)9-12-3-4-13(9)5-7(10)8(11)14/h3-4,6-7H,5,10H2,1-2H3,(H2,11,14) |

InChI Key |

LMXQLNRXFUGDSV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=NC=CN1CC(C(=O)N)N |

Origin of Product |

United States |

Preparation Methods

Chemical Reactions Analysis

2-Amino-3-(2-isopropyl-1h-imidazol-1-yl)propanamide can undergo various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.

Scientific Research Applications

2-Amino-3-(2-isopropyl-1H-imidazol-1-yl)propanamide is a synthetic organic compound with an imidazole ring substituted with an isopropyl group. It has a molecular formula of and a molecular weight of 210.28 g/mol. The compound has both amino and amide functional groups, making it reactive and potentially biologically active. Its biological activity is linked to interactions with enzymes and receptors, with the imidazole ring allowing coordination with metal ions in enzyme active sites, which can modulate their activity. Research suggests it can influence cellular pathways and signal transduction processes, making it a candidate for medicinal chemistry and pharmacology studies.

Potential Applications

This compound has potential applications across various fields due to its ability to interact with biological targets. Interaction studies often focus on its binding affinity to these targets, assessing its effects on enzyme kinetics or cellular signaling pathways to understand its mechanism of action and potential as a drug candidate.

Structural Similarities

Several compounds share structural similarities with this compound, primarily due to the presence of imidazole rings or similar functional groups. Some examples include:

- 2-(2-Methyl-1H-imidazol-1-yl)propanoic acid hydrochloride Contains an imidazole ring but has different functional groups, leading to distinct reactivity.

- 3-(6-Amino-pyridin-3-yl)-2-(1-isopropyl-1H-imidazol-4-yl)-propionic acid Combines imidazole and pyridine structures, potentially leading to different biological activities due to pyridine inclusion.

- 4-Methylimidazole A simple imidazole structure that lacks the amino group and is primarily used in food chemistry.

Mechanism of Action

The mechanism of action of 2-Amino-3-(2-isopropyl-1h-imidazol-1-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can form hydrogen bonds and coordinate with metal ions, which can modulate the activity of the target molecules. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Target Compound: 2-Amino-3-(2-isopropyl-1H-imidazol-1-yl)propanamide

- Core structure : Propanamide (CH₂-CH(NH₂)-CONH₂).

- Substituent : 2-Isopropyl-1H-imidazol-1-yl group at the 3-position.

- Key functional groups : Primary amine, amide, and imidazole.

Analog 1: 2-Amino-3-(1H-imidazol-1-yl)-2-methylpropanamide

- Core structure : Propanamide with a methyl group at the 2-position.

- Substituent : Unsubstituted imidazole at the 3-position.

- Molecular formula : C₇H₁₂N₄O; Molar mass : 168.20 g/mol.

Analog 2: N-[3-(Boc-amino)propyl]-3-(5-methoxy-1H-benzo[d]imidazol-2-yl)propanamide

- Core structure: Propanamide with a Boc-protected aminopropyl chain.

- Substituent : 5-Methoxybenzoimidazolyl group at the 3-position.

- Molecular formula : C₂₀H₂₇N₅O₄; Molar mass : 401.46 g/mol.

Structural Comparison Table

Physicochemical Properties

- Lipophilicity : The target’s 2-isopropyl group increases hydrophobicity compared to Analog 1’s methyl group and Analog 2’s polar Boc-protected amine.

- Solubility : Analog 2’s 5-methoxybenzoimidazole and Boc group may reduce aqueous solubility relative to the target compound.

- Steric Effects : The bulky isopropyl group in the target compound could hinder interactions with flat binding pockets compared to Analog 2’s planar benzoimidazole.

Pharmacological Implications

- Analog 1 : The methyl group on the propanamide chain may reduce metabolic stability due to steric protection.

- Analog 2 : The benzoimidazole core and methoxy group could enable π-π stacking or hydrogen bonding with aromatic residues in enzymes or receptors .

Q & A

Q. What are the key synthetic pathways for 2-Amino-3-(2-isopropyl-1H-imidazol-1-yl)propanamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves coupling imidazole derivatives with amino acid precursors. For example, imidazole rings are functionalized via nucleophilic substitution or condensation reactions. Key steps include:

- Step 1 : Activation of the imidazole ring using catalysts like triethylamine or palladium complexes.

- Step 2 : Coupling with a propionamide backbone under controlled temperatures (60–80°C) in polar aprotic solvents (e.g., DMF or acetonitrile) .

- Optimization : Reaction yield and purity depend on solvent choice, stoichiometry of reactants, and temperature. Statistical experimental design (e.g., factorial or response surface methodology) can systematically optimize these parameters .

Q. How is the structural integrity of the compound confirmed post-synthesis?

- Methodological Answer : Analytical techniques are critical:

- NMR Spectroscopy : - and -NMR identify proton environments (e.g., imidazole protons at δ 7.2–7.8 ppm) and carbon frameworks .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H] peak at m/z 225.29 for related imidazole derivatives) .

- Purity Assessment : HPLC with UV detection (λ = 254 nm) ensures ≥95% purity .

Q. What are the stability profiles of this compound under standard laboratory conditions?

- Methodological Answer : Stability studies indicate:

- Thermal Stability : Stable at room temperature but degrades above 100°C. Store at –20°C in inert atmospheres for long-term preservation .

- Photostability : Susceptible to UV light; use amber vials to prevent photodegradation .

- Hydrolytic Stability : Stable in anhydrous solvents but hydrolyzes in aqueous acidic/basic conditions. Monitor pH during experiments .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the imidazole ring in this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density and reactive sites:

- Imidazole Ring : Nitrogen atoms at positions 1 and 3 are nucleophilic, enabling electrophilic substitution or coordination with metal ions .

- Applications : Predict regioselectivity in cross-coupling reactions or interactions with biological targets (e.g., enzyme active sites) .

Q. What strategies resolve contradictions in spectral data during structural elucidation?

- Methodological Answer : Contradictions (e.g., unexpected NMR splitting) are addressed via:

Q. How does the compound’s stereochemistry influence its biological activity?

- Methodological Answer : Chiral centers (e.g., at the propionamide chain) are critical for target binding:

- Enantiomeric Separation : Use chiral HPLC (e.g., Chiralpak® columns) to isolate (R)- and (S)-isomers .

- Activity Assays : Compare IC values of enantiomers in enzyme inhibition studies (e.g., histidine decarboxylase) .

- Molecular Docking : Simulate binding poses with targets (e.g., receptors or enzymes) to rationalize stereospecific effects .

Q. What advanced techniques characterize degradation products under oxidative stress?

- Methodological Answer : Oxidative degradation pathways are studied using:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.